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molecular formula C6H11NO B099434 N,N-Dimethylcyclopropanecarboxamide CAS No. 17696-23-0

N,N-Dimethylcyclopropanecarboxamide

Cat. No. B099434
M. Wt: 113.16 g/mol
InChI Key: DVQLGAFYVKJEDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08394993B2

Procedure details

A 1000 ml round-bottomed flask is filled with magnesium (10.7 g, 0.44 mol). Iodine (0.2 g) is sublimated to the magnesium, then diethyl ether (240 ml) is added and under reflux, a solution of 2-fluorobenzyl chloride (47.8 ml, 0.4 mol) and diethyl ether (80 ml) is added to the reaction mixture. The mixture is refluxed for 2 hours and at this temperature a solution of cyclopropanecarboxylic acid dimethylamide (36.2 g, 0.32 mol), prepared according to example 1, and tetrahydrofuran (200 ml) are added. The reaction mixture is stirred for half an hour and under cooling aqueous hydrogen chloride (160 ml, 1:1) is added dropwise to the mixture. The organic layer is dried and the residue is fractionated in vacuo.
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
47.8 mL
Type
reactant
Reaction Step Four
Quantity
80 mL
Type
solvent
Reaction Step Four
Quantity
36.2 g
Type
reactant
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Six
Quantity
240 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Mg].II.[F:4][C:5]1[CH:12]=[CH:11][CH:10]=[CH:9][C:6]=1[CH2:7]Cl.CN(C)[C:15]([CH:17]1[CH2:19][CH2:18]1)=[O:16]>O1CCCC1.C(OCC)C>[F:4][C:5]1[CH:12]=[CH:11][CH:10]=[CH:9][C:6]=1[CH2:7][C:15]([CH:17]1[CH2:19][CH2:18]1)=[O:16]

Inputs

Step One
Name
Quantity
10.7 g
Type
reactant
Smiles
[Mg]
Step Two
Name
Quantity
0.2 g
Type
reactant
Smiles
II
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Step Four
Name
Quantity
47.8 mL
Type
reactant
Smiles
FC1=C(CCl)C=CC=C1
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)OCC
Step Five
Name
Quantity
36.2 g
Type
reactant
Smiles
CN(C(=O)C1CC1)C
Step Six
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Seven
Name
Quantity
240 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for half an hour and under cooling aqueous hydrogen chloride (160 ml, 1:1)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
prepared
ADDITION
Type
ADDITION
Details
are added
ADDITION
Type
ADDITION
Details
is added dropwise to the mixture
CUSTOM
Type
CUSTOM
Details
The organic layer is dried

Outcomes

Product
Name
Type
Smiles
FC1=C(CC(=O)C2CC2)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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